

Quantitative Data on Protein Binding and Potency

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Compound Focus: TTT 3002

CAS No.: 871037-95-5

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The following tables consolidate key quantitative findings on TTT-3002's binding and activity from the search results.

Table 1: Protein Binding and Resulting Potency Shifts

Metric	Value for TTT-3002	Comparative Value for Other TKIs	Source
Protein Binding Constant for AGP	1.41 μM^{-1}	Midostaurin: 12.6 μM^{-1} ; Lestaurtinib: 49.2 μM^{-1} [1]	
Fold Increase in IC50 per mg/dL AGP	0.33-fold	Midostaurin: 3.00-fold; Lestaurtinib: 11.73-fold [1]	
Fold-Change in IC50 (in 50% Human Plasma)	~9-fold	Quizartinib: ~37-fold; Lestaurtinib, Midostaurin, Sorafenib: >100-fold [2]	
Predicted In Vivo IC50	34 nM	Midostaurin: 4.7 μM ; Lestaurtinib: 4.8 μM [1]	

Table 2: In-Vitro Biochemical and Cellular Potency

Assay Type	Cell Line / Context	IC50 Value
FLT3 Autophosphorylation	FLT3/ITD mutant cell lines	100 - 250 pM (0.1 - 0.25 nM) [3]
Cellular Proliferation	FLT3/ITD mutant cell lines	490 - 920 pM (0.49 - 0.92 nM) [3]
Cellular Proliferation (with AGP)	MOLM-14 cells (with AGP)	12 nM [1]

Experimental Protocols for Key Findings

The core methodologies used to characterize TTT-3002's protein binding and activity are outlined below.

Modified Plasma Inhibitory Assay (PIA)

This cell-based assay is crucial for simulating the in vivo impact of plasma proteins on drug efficacy [2].

- **Purpose:** To measure the inhibitory activity of a drug in the presence of human plasma, moving beyond standard culture conditions (e.g., 10% Fetal Bovine Serum) to better predict clinical performance.
- **Procedure:**
 - **Cell Culture:** FLT3/ITD-dependent leukemia cell lines (e.g., MOLM-14) are cultured.
 - **Treatment:** Cells are treated with a range of TTT-3002 concentrations in the presence of either:
 - 50% plasma from healthy human donors or patients with AML.
 - Physiological concentrations (e.g., 1 mg/mL) of purified human Alpha-1-Acid Glycoprotein (AGP).
 - (Control) Standard culture medium with 10% FBS.
 - **Endpoint Measurement:** After a set period (e.g., 48 hours), a colorimetric MTT assay is performed to determine the half-maximal inhibitory concentration (IC50).
 - **Pathway Analysis (Optional):** Western blot analysis can be performed on treated cells to study specific pathway inhibition (e.g., FLT3 autophosphorylation, and phosphorylation of STAT5, AKT, ERK1/2) [2].

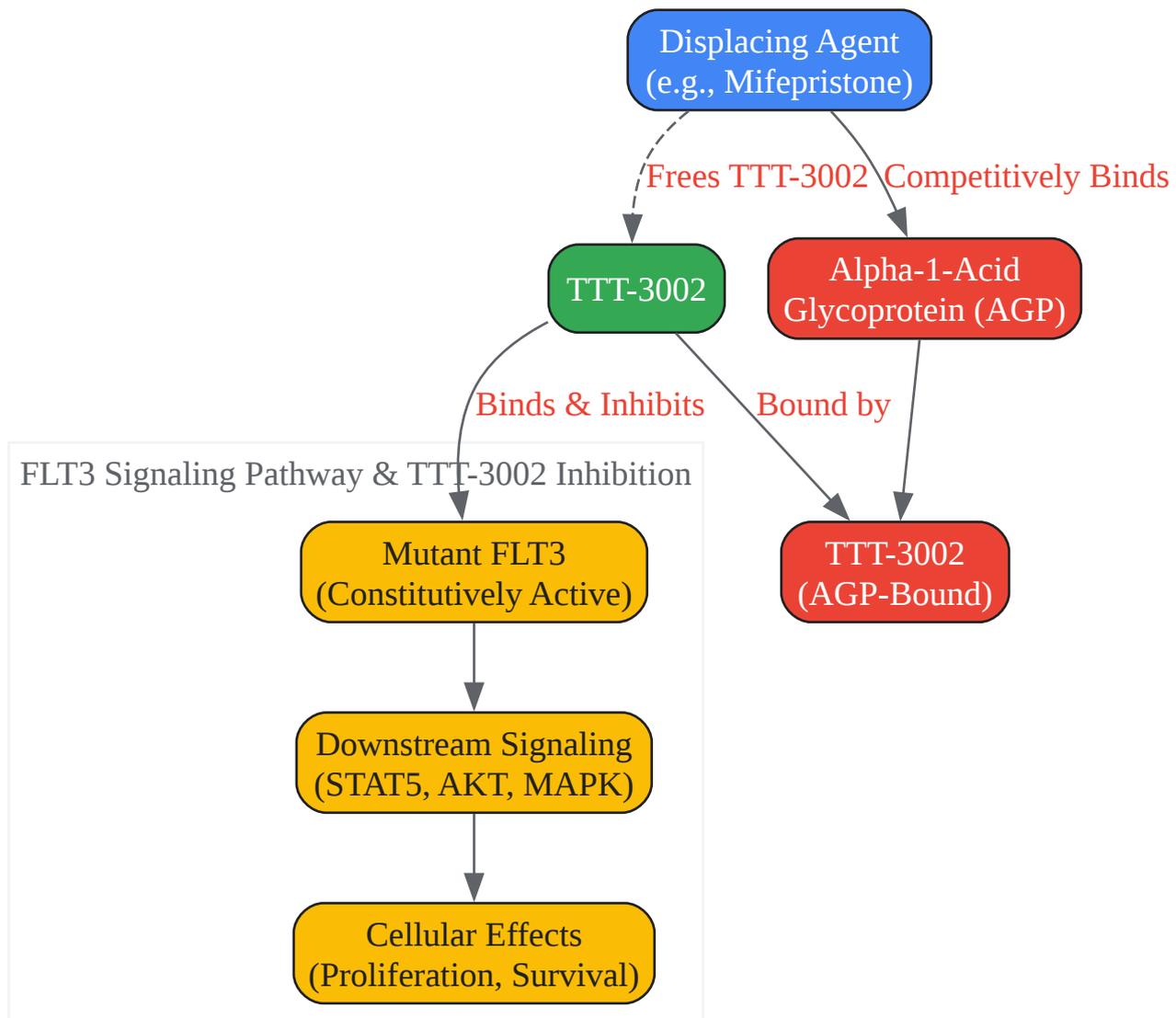
Competitive Binding and Disinhibition Assay

This protocol tests strategies to overcome plasma protein binding [2] [1].

- **Purpose:** To evaluate if a "decoy" drug can displace TTT-3002 from plasma proteins and restore its anti-leukemic activity.
- **Procedure:**
 - FLT3/ITD-dependent cells are cultured with human plasma or purified AGP.
 - Cells are co-treated with TTT-3002 and a candidate displacing agent (e.g., **Mifepristone**), which has a high binding affinity for AGP.
 - The IC50 for TTT-3002 is re-measured. Successful disinhibition is demonstrated by a significant reduction in the IC50, bringing it closer to the potency observed without plasma proteins [1].

Mechanism of Action and Competitive Binding

The diagram below illustrates how TTT-3002 inhibits FLT3 signaling and how its activity is modulated by plasma protein binding.



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The competitive binding mechanism provides a promising combinatorial strategy to enhance TTT-3002's efficacy in the clinical setting [2] [4] [1].

Significance for Drug Development

The characteristics of TTT-3002 highlight several key considerations for researchers:

- **Overcoming a Key Limitation:** Moderate plasma protein binding is a significant advantage, potentially leading to more consistent and potent target inhibition in patients compared to other FLT3 TKIs like midostaurin and lestaurtinib [5] [2].

- **A Combinatorial Strategy:** The proof-of-concept with mifepristone demonstrates that the efficacy of existing TKIs can be rescued, offering a viable path to revitalize drugs whose clinical performance has been limited by protein binding [2] [4].
- **Informing Trial Design:** This research underscores the importance of evaluating drug candidates in physiologically relevant conditions (like the modified PIA) that account for human-specific factors like AGP, which are not present in standard rodent models [2].

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